4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Catalog No.
S693604
CAS No.
252722-52-4
M.F
C10H13N5
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

CAS Number

252722-52-4

Product Name

4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

IUPAC Name

4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C10H13N5/c1-2-12-9-8(1)10(14-7-13-9)15-5-3-11-4-6-15/h1-2,7,11H,3-6H2,(H,12,13,14)

InChI Key

LZSXQBNNRGZPES-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC=NC3=C2C=CN3

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2C=CN3

Akt Inhibition:

4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has been studied as a potential inhibitor of the protein kinase B, also known as Akt. Akt is a signaling molecule involved in cell survival, proliferation, and migration. Its dysregulation is implicated in various cancers. Studies have shown that certain derivatives of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine exhibit potent Akt inhibitory activity, particularly against Akt1, a specific isoform of Akt. [Source: Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors, Arch Pharm (Weinheim). 2016 May;349(5):356-62. ]

Antiproliferative Effects:

Due to its Akt inhibitory properties, 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives have demonstrated antiproliferative effects in cancer cell lines. Studies have shown that these compounds can effectively inhibit the growth of prostate cancer cells, including LNCaP and PC-3 cell lines. [Source: Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors, Arch Pharm (Weinheim). 2016 May;349(5):356-62. ]

4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a compound characterized by its unique bicyclic structure, which consists of a pyrrolo[2,3-d]pyrimidine moiety linked to a piperazine ring. This compound has garnered attention in medicinal chemistry due to its potential as an inhibitor of various protein kinases, particularly those involved in cancer signaling pathways. The structural formula of this compound can be represented as follows:

  • Chemical Formula: C${11}$H${13}$N$_{5}$
  • Molecular Weight: 217.25 g/mol

The presence of the piperazine ring enhances the compound's solubility and bioavailability, making it a candidate for further pharmacological exploration.

The primary focus of research on 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine lies in its potential role as an inhibitor of the enzyme protein kinase B (Akt) []. Akt is a signaling molecule involved in cell proliferation and survival. Inhibiting Akt activity could be beneficial in cancer treatment strategies. Studies have shown that certain derivatives of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine exhibit promising Akt inhibitory activity, with IC50 values (concentration required for 50% inhibition) in the nanomolar range []. However, the exact mechanism of action by which these derivatives inhibit Akt needs further investigation.

Typical for heterocyclic compounds. Key reactions include:

  • Substitution Reactions: The nitrogen atoms in the piperazine and pyrrolo rings can participate in electrophilic substitution reactions.
  • Coupling Reactions: The compound can be synthesized or modified through coupling reactions such as Buchwald-Hartwig coupling, allowing for the introduction of diverse substituents on the aromatic systems.
  • Hydrogenation: Under specific conditions, the compound may undergo hydrogenation, altering its electronic properties.

Research indicates that 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine exhibits significant biological activity as an inhibitor of the protein kinase B (Akt) pathway. Specifically, derivatives of this compound have shown promising results in inhibiting Akt with low nanomolar IC$_{50}$ values (e.g., 18.0 nM) against cancer cell lines such as LNCaP and PC-3 . This inhibition is crucial as Akt plays a pivotal role in cell proliferation and survival, making it a target for cancer therapy.

Additionally, this compound has been evaluated for its potential anti-inflammatory properties and its ability to modulate other signaling pathways related to cancer progression .

The synthesis of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions:

  • Formation of the Pyrrolo[2,3-d]pyrimidine Core: This may involve cyclization reactions starting from simpler pyrimidine or pyrrole derivatives.
  • Piperazine Attachment: The piperazine moiety is introduced via nucleophilic substitution or coupling methods.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing.

Recent studies have utilized Buchwald-Hartwig coupling methods to synthesize novel derivatives efficiently .

4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has potential applications in:

  • Cancer Therapy: As an Akt inhibitor, it may serve as a lead compound for developing new anticancer drugs targeting the PI3K-Akt-mTOR signaling pathway.
  • Inflammation Treatment: Given its biological activity, it could also be explored for treating inflammatory diseases.
  • Research Tool: It can be used in biochemical assays to study kinase activity and signaling pathways.

Interaction studies have demonstrated that 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine binds selectively to Akt over other kinases like protein kinase A (PKA), showcasing its potential for targeted therapy. Structural analyses via X-ray crystallography have revealed how specific substituents influence binding affinities and selectivity towards different kinase targets .

Several compounds share structural similarities with 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine. Below is a comparison highlighting their unique features:

Compound NameStructureBiological ActivityUnique Features
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidineStructureAkt inhibitorHigher selectivity for PKB
5-Methyl-4-(3S)-3-propan-2-ylpiperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidineStructureAntitumor activityEnhanced lipophilicity
4-Piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidineStructureKinase inhibitionDifferent piperidine substitutions

These compounds are notable for their varying degrees of selectivity and potency against different kinases, emphasizing the importance of structural modifications in enhancing therapeutic efficacy.

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

203.11709544 g/mol

Monoisotopic Mass

203.11709544 g/mol

Heavy Atom Count

15

UNII

QB8UC7WSZ9

Wikipedia

4-(piperazin-1-yl)-7H-pyrrolo[2,3-D]pyrimidine

Dates

Last modified: 08-15-2023

Explore Compound Types